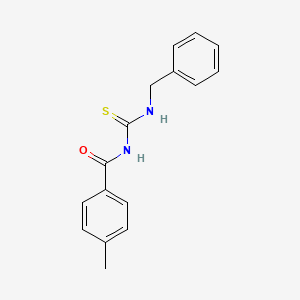
N-(benzylcarbamothioyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzylcarbamothioyl)-4-methylbenzamide: is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzyl group attached to the nitrogen atom of the thiourea moiety and a 4-methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzylcarbamothioyl)-4-methylbenzamide typically involves the reaction of benzyl isothiocyanate with 4-methylbenzamide. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(benzylcarbamothioyl)-4-methylbenzamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles such as amines, alcohols, and thiols, in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Thiourea derivatives with different substituents.
Scientific Research Applications
Chemistry: N-(benzylcarbamothioyl)-4-methylbenzamide is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be used as catalysts in various organic reactions, including Heck coupling and Suzuki-Miyaura coupling reactions .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain proteases and kinases, making it a candidate for drug development .
Medicine: this compound is being investigated for its anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it useful in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-(benzylcarbamothioyl)-4-methylbenzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the activity of certain kinases involved in cell proliferation and survival pathways. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- N-(benzylcarbamothioyl)benzamide
- N-(4-(trifluoromethyl)benzylcarbamothioyl)benzamide
- N-(benzylcarbamothioyl)-4-chlorobenzamide
Uniqueness: N-(benzylcarbamothioyl)-4-methylbenzamide is unique due to the presence of the 4-methyl group on the benzamide moiety. This structural feature can influence its reactivity and binding affinity to molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(benzylcarbamothioyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-7-9-14(10-8-12)15(19)18-16(20)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPXZYGHQMCKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5732956.png)
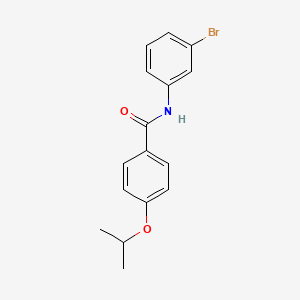
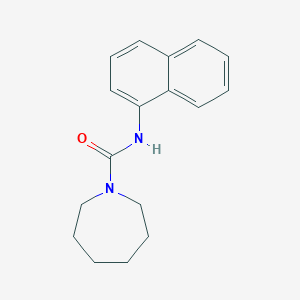
![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5732981.png)
![10-(2-Fluorophenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B5733001.png)
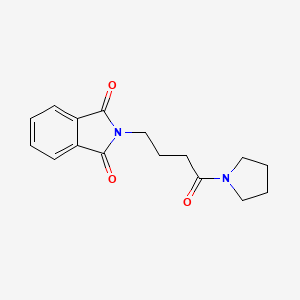
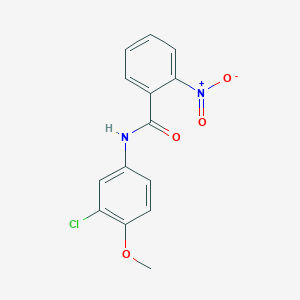
![N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]acetamide](/img/structure/B5733014.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)

![spiro[15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaene-9,1'-cyclopentane]-11-one](/img/structure/B5733046.png)
![N-cyclopentyl-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5733054.png)
methanone](/img/structure/B5733058.png)
